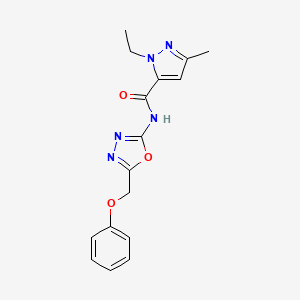
1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality 1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Anticonvulsant Activities
Research has identified pyrazole derivatives as having significant potential in the treatment of depression and convulsions. Compounds synthesized from substituted carboxylic acid hydrazides showed marked antidepressant activity, comparable and in some cases superior to the standard drug imipramine. Additionally, certain derivatives exhibited remarkable anticonvulsant activities, demonstrating efficacy close to phenobarbital sodium and more potent than phenytoin sodium in tests against clonic seizures induced by PTZ in mice (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Anticancer Properties
Several studies have synthesized and evaluated novel pyrazole derivatives for their anti-tumor properties. For instance, a study on novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives indicated that some compounds could suppress A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). Another research effort focused on pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents, finding that some derivatives showed significant effects in mouse tumor model cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, synthesized and tested against Mycobacterium tuberculosis, showcased the potential of pyrazole derivatives as effective antimycobacterial agents. These compounds, through their structural isosterism, exhibited activities ranging from moderate to high potency compared to pyrazinamide, illustrating their relevance in the development of new therapeutic agents for tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Antioxidant and Anti-inflammatory Properties
Research into heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives has highlighted their potential for toxicity assessment, tumor inhibition, and their antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological evaluations of these derivatives have shown promising results in various assays, including docking studies against targets like epidermal growth factor receptor (EGFR) and tubulin, suggesting a wide range of therapeutic applications (Faheem, 2018).
properties
IUPAC Name |
2-ethyl-5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-21-13(9-11(2)20-21)15(22)17-16-19-18-14(24-16)10-23-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKNSBXMHBWYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


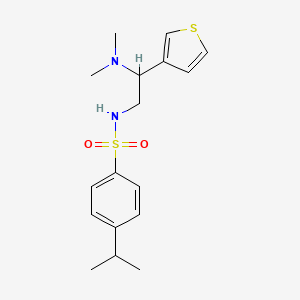
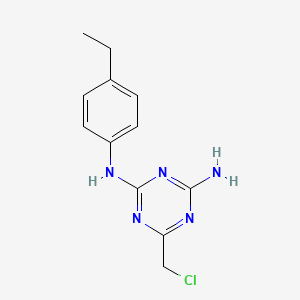
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2835302.png)
![4-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one](/img/structure/B2835305.png)
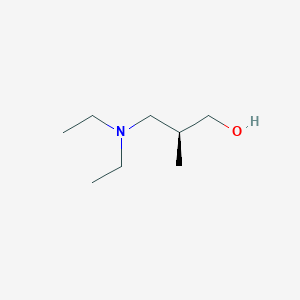
![N-([2,3'-bipyridin]-3-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2835307.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2835310.png)



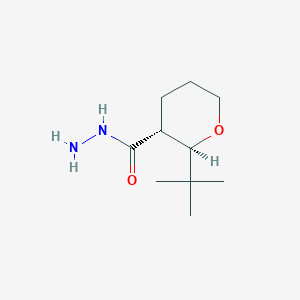
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2835319.png)